molecular formula C19H19N3O4 B7684529 N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B7684529
M. Wt: 353.4 g/mol
InChI Key: AMUHMMBEFFMNAU-UHFFFAOYSA-N
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Description

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide typically involves the reaction of 3-ethyl-1,2,4-oxadiazole with 4-aminophenyl-3,4-dimethoxybenzamide. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis method where the reactants are combined in a single reaction vessel. This method is advantageous as it reduces the number of purification steps and minimizes waste. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) and may involve the use of a base such as sodium hydroxide to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Properties

IUPAC Name

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-4-17-21-19(26-22-17)12-5-8-14(9-6-12)20-18(23)13-7-10-15(24-2)16(11-13)25-3/h5-11H,4H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUHMMBEFFMNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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